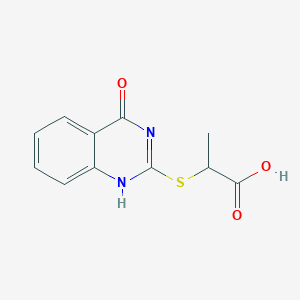

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Overview

Description

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with thiol-containing reagents such as thiourea or thioglycolic acid to introduce the sulfanyl group.

Attachment of the Propionic Acid Moiety: The final step involves the reaction of the sulfanyl-quinazolinone intermediate with a suitable propionic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group or the propionic acid moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that compounds similar to 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid exhibit antioxidant activities. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antimicrobial properties. This compound's structure suggests it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cancer Research

Quinazoline derivatives, including this compound, have been investigated for their potential as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis (programmed cell death). A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .

Neurological Disorders

The antioxidant properties of this compound suggest potential applications in treating neurological disorders characterized by oxidative stress, such as Alzheimer's disease. Research is ongoing to evaluate its efficacy in protecting neuronal cells from damage .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant effects | Demonstrated significant reduction in oxidative markers in treated cells. |

| Study B | Antimicrobial efficacy | Showed inhibition of bacterial growth at specific concentrations of the compound. |

| Study C | Anticancer potential | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

- 2-(4-Hydroxy-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

- 2-(4-Methyl-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Comparison:

- 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is unique due to its specific propionic acid moiety, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

- The presence of the oxo group in the quinazolinone core can also affect its chemical properties and interactions with biological targets, making it distinct from compounds with hydroxy or methyl groups.

Biological Activity

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid

- Molecular Formula : C11H10N2O3S

- Molecular Weight : 250.28 g/mol

- CAS Number : 328977-86-2

The structure features a quinazolinone core, which is significant for its biological interactions. The presence of the sulfanyl group and the propionic acid moiety plays a crucial role in its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer.

Biological Activities

The compound has shown promise in several biological assays:

- Anti-inflammatory Activity : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

| Study | Findings |

|---|---|

| In vitro COX inhibition | Significant reduction in COX activity observed |

| Carrageenan-induced inflammation | Reduced paw edema in rat models |

- Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

-

In vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and T47D). The results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties .

- Anti-inflammatory Mechanisms :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid | Similar core structure | Moderate anti-inflammatory |

| 2-(4-Hydroxy-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | Hydroxy group instead of oxo | Enhanced solubility but lower potency |

| 2-(4-Methyl-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | Methyl substitution | Increased cytotoxicity against specific cancer cells |

Properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 | |

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328977-86-2 | |

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.